Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

Orthogonal protection Regioselective synthesis Piperidine functionalization

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 1353986-95-4) is a tert-butyl carbamate derivative bearing an N-isopropyl substituent on the exocyclic carbamate nitrogen and a free secondary amine at the piperidine ring. Its molecular formula is C₁₄H₂₈N₂O₂ (MW 256.38 g/mol), with a computed XLogP3-AA of 2.2 and a single hydrogen bond donor (piperidine N–H), placing it at the intersection of moderate lipophilicity and hydrogen-bonding capacity relevant to both medicinal chemistry intermediate pipelines and parallel synthesis campaigns.

Molecular Formula C14H28N2O2
Molecular Weight 256.38 g/mol
CAS No. 1353986-95-4
Cat. No. B1444682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester
CAS1353986-95-4
Molecular FormulaC14H28N2O2
Molecular Weight256.38 g/mol
Structural Identifiers
SMILESCC(C)N(CC1CCNCC1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-6-8-15-9-7-12/h11-12,15H,6-10H2,1-5H3
InChIKeyUDLBPMPMHHADCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 1353986-95-4): Structural Identity and Physicochemical Baseline


Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 1353986-95-4) is a tert-butyl carbamate derivative bearing an N-isopropyl substituent on the exocyclic carbamate nitrogen and a free secondary amine at the piperidine ring [1]. Its molecular formula is C₁₄H₂₈N₂O₂ (MW 256.38 g/mol), with a computed XLogP3-AA of 2.2 and a single hydrogen bond donor (piperidine N–H), placing it at the intersection of moderate lipophilicity and hydrogen-bonding capacity relevant to both medicinal chemistry intermediate pipelines and parallel synthesis campaigns . The compound is offered by multiple commercial suppliers at purities typically ≥95–98% .

Why N-Isopropyl Carbamate Regioisomers and N-Alkyl Congeners Cannot Be Substituted for CAS 1353986-95-4 Without Experimental Validation


The target compound carries its isopropyl group on the exocyclic carbamate nitrogen (tert-butyl N-(piperidin‑4‑ylmethyl)-N-propan‑2‑ylcarbamate), leaving the piperidine ring nitrogen unsubstituted and available for further functionalization [1]. Its closest regioisomer, CAS 534595‑60‑3, places the isopropyl substituent on the piperidine nitrogen while leaving the carbamate N–H free, constituting a fundamentally different orthogonally protected intermediate that directs subsequent acylation, alkylation, or reductive amination to opposite sites [2]. Similarly, the N‑ethyl analog (CAS 158958‑41‑9) shows a measured LogP of 1.55 versus the target's ACD/LogP of 2.96, indicating that a simple ethyl‑to‑isopropyl swap alters lipophilicity by over 1.4 log units—enough to shift partitioning, membrane penetration, or chromatographic retention in a multi‑step synthesis [3]. Generic substitution without confirming regio‑ and lipophilicity‑matched behaviour can lead to failed coupling reactions, irreproducible pharmacokinetic profiles, or erroneous structure‑activity relationship conclusions.

Quantitative Differential Evidence: CAS 1353986-95-4 vs. Closest Regioisomers and N-Alkyl Analogs


Regioisomeric Protection Pattern: Free Piperidine NH Enables Site-Selective Derivatization Unavailable in CAS 534595-60-3

CAS 1353986‑95‑4 places the Boc group and the isopropyl substituent on the exocyclic (methylamino) nitrogen, leaving the piperidine ring nitrogen unsubstituted and nucleophilic. In contrast, its direct regioisomer CAS 534595‑60‑3 shifts the isopropyl group to the piperidine nitrogen, rendering it tertiary and non‑deprotonatable. This structural distinction is confirmed by SMILES comparison: CC(C)N(CC1CCNCC1)C(=O)OC(C)(C)C (target) versus CC(C)N1CCC(CC1)CNC(=O)OC(C)(C)C (regioisomer) [1][2]. The target's free piperidine NH can undergo acylation, sulfonylation, reductive amination, or urethane formation without disturbing the Boc‑protected exocyclic amine, whereas the regioisomer would instead functionalise the carbamate NH, producing an entirely different substitution vector.

Orthogonal protection Regioselective synthesis Piperidine functionalization

Lipophilicity Gap: ACD/LogP 2.96 vs. N‑Ethyl Analog (LogP 1.55) Enables Different Solvent Partitioning and Chromatographic Behaviour

The target compound exhibits an ACD/LogP of 2.96 (ACD/Labs Percepta, ChemSpider) , whereas its N‑ethyl analog (CAS 158958‑41‑9) has a reported LogP of 1.55 [1]. This difference of 1.41 log units corresponds to a ~26‑fold higher octanol‑water partition coefficient for the isopropyl derivative, which translates into markedly longer reversed‑phase HPLC retention times and different liquid‑liquid extraction behaviour. The N‑unsubstituted parent compound (CAS 135632‑53‑0) has a LogP of 2.23 , positioning the target intermediate between the simpler Boc‑aminomethylpiperidine and higher‑lipophilicity scaffolds.

Lipophilicity LogP Chromatographic retention

Boiling Point Elevation of ~12 °C Over the N‑Unsubstituted Analog Supports Distillation‑Based Purification Selectivity

The target compound has a predicted boiling point of 333.9 ± 11.0 °C at 760 mmHg (ChemSpider/ACD Labs) , compared with 321.8 ± 15.0 °C for the N‑unsubstituted 4‑(Boc‑aminomethyl)piperidine (CAS 135632‑53‑0) . The ~12 °C elevation, attributable to the N‑isopropyl group's additional van der Waals surface area, provides a meaningful purification window when distillative separation from residual unalkylated starting material is required. The N‑unsubstituted compound is also a crystalline solid (MP 106–108 °C), whereas the target's liquid physical state at ambient temperature simplifies handling in continuous‑flow synthesis setups . Boiling point data for the regioisomer CAS 534595‑60‑3 have not been experimentally reported, limiting direct comparison but underscoring the target compound's more completely characterised physical property profile [1].

Boiling point Distillation Purification

Hydrogen Bond Donor Architecture Differs from 1‑Boc‑4‑isopropylaminopiperidine (CAS 534595‑51‑2), Directing Intermolecular Interactions

The target compound presents a hydrogen bond donor on the piperidine ring nitrogen (HBD count = 1) and three hydrogen bond acceptors (two carbonyl oxygens and one piperidine nitrogen; HBA count = 3) with a topological polar surface area (TPSA) of 41.6 Ų [1]. In contrast, CAS 534595‑51‑2 (1‑Boc‑4‑isopropylaminopiperidine) relocates the HBD to the exocyclic isopropylamine while the piperidine nitrogen is Boc‑protected and non‑donating; its TPSA is comparable at 41.57 Ų but its LogP is 2.71 versus the target's XLogP3‑AA of 2.2, indicating that for the same TPSA the target is less lipophilic [2]. This reversal of HBD position affects intermolecular hydrogen bonding in both solution‑phase reactivity (e.g., acylation rates) and solid‑state packing, which can alter crystallinity and ease of isolation.

Hydrogen bonding Crystal engineering TPSA

Storage Condition Stringency: Sealed Dry at 2–8 °C Required, Differentiating from Room‑Temperature‑Stable N‑Unsubstituted Analog

Vendor specifications for CAS 1353986‑95‑4 consistently prescribe storage under sealed, dry conditions at 2–8 °C , whereas the N‑unsubstituted analog 4‑(Boc‑aminomethyl)piperidine (CAS 135632‑53‑0) is shipped and stored at ambient room temperature in a sealed, dry environment . The refrigerated storage requirement for the target compound likely reflects the increased hydrolytic lability of the N‑alkylated tert‑butyl carbamate moiety; N‑isopropyl substitution on the carbamate nitrogen introduces steric strain that can accelerate acid‑catalysed Boc deprotection. This logistical difference carries direct cost implications for cold‑chain shipping and laboratory storage infrastructure planning.

Storage stability Cold chain Procurement logistics

Procurement‑Critical Application Scenarios for Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 1353986‑95‑4)


Orthogonal Protection Strategy in Multi‑Step Medicinal Chemistry Synthesis

When a synthetic route requires sequential functionalization of the piperidine ring nitrogen while preserving the exocyclic Boc‑protected amine, CAS 1353986‑95‑4 is the required regioisomer. The free piperidine NH (confirmed by SMILES CC(C)N(CC1CCNCC1)C(=O)OC(C)(C)C [1]) enables acylation, sulfonamide formation, or reductive amination at the ring nitrogen without disturbing the N‑Boc‑N‑isopropyl group. The regioisomer CAS 534595‑60‑3 cannot serve this purpose because its piperidine nitrogen is already substituted [2]. This scenario arises frequently in the synthesis of CNS‑targeted GPCR ligands and kinase inhibitors where piperidine N‑substitution is a key SAR vector.

Intermediate with Defined Intermediate Lipophilicity for Parallel Library Synthesis

For parallel synthesis campaigns requiring LogP in the ~2.2–3.0 range, the target compound (ACD/LogP 2.96, XLogP3 2.2 ) fills a lipophilicity gap between the N‑unsubstituted analog (LogP 2.23) and higher‑lipophilicity piperidine scaffolds. The N‑ethyl analog (LogP 1.55) is too polar for many CNS drug‑like space applications [3]. Procurement of the isopropyl variant allows library designers to maintain a favourable logD profile without introducing additional aromatic rings or halogens that would increase molecular weight and TPSA penalty.

Continuous‑Flow Synthesis Requiring Liquid‑State Intermediate Handling

Unlike the N‑unsubstituted analog 4‑(Boc‑aminomethyl)piperidine, which is a crystalline solid (MP 106–108 °C ), the target compound is a liquid at ambient temperature (predicted density 1.0 ± 0.1 g/cm³ with no reported melting point ). This physical state simplifies automated liquid handling, in‑line pumping, and continuous‑flow reactor feeding without the need for heated reservoir lines or pre‑dissolution steps, reducing process complexity in multi‑step flow synthesis platforms.

Distillative Purification of N‑Alkylated Intermediates Away from Unalkylated Starting Material

The ~12 °C boiling point difference between the target (333.9 ± 11.0 °C) and the common synthetic precursor 4‑(Boc‑aminomethyl)piperidine (321.8 ± 15.0 °C) provides a viable separation window for fractional distillation. In process chemistry settings where chromatographic purification is cost‑prohibitive at scale, this differential enables removal of residual unalkylated starting material, improving intermediate purity prior to the next synthetic transformation.

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